4-Ethylphenyl-(1-methyl-2-pyrrolyl)methanol is an organic compound characterized by the molecular formula and a molecular weight of 215.29 g/mol. This compound is notable for its structural features, which include a phenyl group substituted with an ethyl group and a pyrrole derivative. The IUPAC name for this compound is (4-ethylphenyl)-(1-methylpyrrol-2-yl)methanol, indicating the presence of both phenolic and pyrrolyl functionalities in its structure .
4-Ethylphenyl-(1-methyl-2-pyrrolyl)methanol falls under the category of organic compounds, specifically within the class of phenolic compounds and nitrogen-containing heterocycles. Its unique structure makes it relevant in various chemical research applications.
The synthesis of 4-Ethylphenyl-(1-methyl-2-pyrrolyl)methanol generally involves a multi-step process that includes:
The synthesis can typically be performed under mild conditions, using solvents such as methanol or toluene, and may require heating to facilitate the reaction. The yield and efficiency can vary based on the specific conditions employed, such as temperature and reaction time .
The molecular structure of 4-Ethylphenyl-(1-methyl-2-pyrrolyl)methanol features:
The structural representation can be summarized with its InChI key: ZDYNVWYISPWWMU-UHFFFAOYSA-N, and its canonical SMILES notation: CCC1=CC=C(C=C1)C(C2=CC=CN2C)O.
Property | Value |
---|---|
Molecular Formula | C14H17NO |
Molecular Weight | 215.29 g/mol |
IUPAC Name | (4-ethylphenyl)-(1-methylpyrrol-2-yl)methanol |
InChI Key | ZDYNVWYISPWWMU-UHFFFAOYSA-N |
SMILES | CCC1=CC=C(C=C1)C(C2=CC=CN2C)O |
4-Ethylphenyl-(1-methyl-2-pyrrolyl)methanol can participate in various chemical reactions due to its functional groups:
These reactions often require specific conditions such as temperature control, the presence of catalysts, or specific solvents to achieve desired yields and purity .
The mechanism of action for 4-Ethylphenyl-(1-methyl-2-pyrrolyl)methanol primarily revolves around its interactions as a nucleophile or electrophile in various organic reactions. For instance:
The reactivity profile indicates that this compound may exhibit biological activity due to its structural characteristics, potentially influencing various biochemical pathways .
While specific data on physical properties like density and boiling point are not widely documented, general observations include:
Key chemical properties include:
Relevant analyses suggest that these properties make it suitable for various applications in organic synthesis and medicinal chemistry .
4-Ethylphenyl-(1-methyl-2-pyrrolyl)methanol has potential applications in several scientific fields:
Research into this compound continues to explore its utility in drug discovery and development processes .
CAS No.: 26532-22-9
CAS No.: 18641-81-1
CAS No.: 61549-24-4
CAS No.: 463-82-1
CAS No.: